4-Cyclopentyl-4-hydroxybutanenitrile
Description
4-Cyclopentyl-4-hydroxybutanenitrile is a nitrile derivative featuring a cyclopentyl group and a hydroxyl group on the fourth carbon of a butanenitrile backbone. This compound’s structure combines the polarity of the nitrile group (-C≡N) with the hydrophilicity of the hydroxyl (-OH) group, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry.
Properties
CAS No. |
185313-70-6 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-cyclopentyl-4-hydroxybutanenitrile |
InChI |
InChI=1S/C9H15NO/c10-7-3-6-9(11)8-4-1-2-5-8/h8-9,11H,1-6H2 |
InChI Key |
RZZDHXZDTRJRDF-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(CCC#N)O |
Canonical SMILES |
C1CCC(C1)C(CCC#N)O |
Synonyms |
Cyclopentanebutanenitrile, -gamma--hydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Cyclopentyl-4-hydroxybutanenitrile with structurally related compounds listed in the Biopharmacule Speciality Chemicals catalog , focusing on functional groups, reactivity, and applications.
Structural and Functional Group Analysis
| Compound Name | Functional Groups | Key Structural Features |
|---|---|---|
| This compound | Nitrile, Hydroxyl | Cyclopentyl ring, -OH and -C≡N on adjacent carbons |
| 4-Cyclopentyl-3-oxo-butyric acid ethyl ester | Ester, Ketone | Cyclopentyl ring, ketone (-C=O), ethyl ester |
| 4-Cyclopentylmorpholine | Morpholine (amine, ether) | Cyclopentyl ring fused to a morpholine heterocycle |
| 4-Cyclopropyl Phenol | Phenol (-OH) | Cyclopropyl ring attached to phenolic hydroxyl |
| 4-Cyclopropylcarbonylphenylacetonitrile | Nitrile, Cyclopropylcarbonyl | Phenyl group with nitrile and cyclopropyl carbonyl |
Key Observations :
- The hydroxyl group in this compound enhances its polarity compared to non-hydroxylated analogs like 4-cyclopentylmorpholine.
- The nitrile group distinguishes it from ester- or ketone-containing analogs (e.g., 4-Cyclopentyl-3-oxo-butyric acid ethyl ester), which are more lipophilic and prone to hydrolysis.
Physicochemical Properties (Estimated)
| Compound Name | Molecular Weight (g/mol) | Predicted Solubility | Boiling/Melting Point Trends |
|---|---|---|---|
| This compound | 167.24 | Moderate in polar solvents | Higher bp due to H-bonding |
| 4-Cyclopentyl-3-oxo-butyric acid ethyl ester | 198.26 | Low in water, high in organics | Lower mp (ester flexibility) |
| 4-Cyclopropyl Phenol | 134.18 | High in polar solvents | High mp (phenolic H-bonding) |
| 4-Cyclopropylcarbonylphenylacetonitrile | 200.24 | Low in water | Moderate bp (aromaticity) |
Notes:
- The hydroxyl group in this compound increases its water solubility compared to non-polar analogs like 4-cyclopropylcarbonylphenylacetonitrile.
- Esters (e.g., 4-Cyclopentyl-3-oxo-butyric acid ethyl ester) exhibit higher volatility due to weaker intermolecular forces.
Comparison Highlights :
- The nitrile group in this compound enables transformations like reduction to amines or hydrolysis to carboxylic acids, which are less feasible in morpholine or ester analogs.
- Phenolic analogs (e.g., 4-Cyclopropyl Phenol) exhibit acidity (pKa ~10) due to the -OH group, whereas the hydroxyl in this compound is less acidic (pKa ~15–16) due to adjacent electron-withdrawing nitrile.
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